3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
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Overview
Description
3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dibenzo[c,g]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with appropriate intermediates under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one: Similar in structure but with different functional groups.
1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride: Shares the methoxyphenyl group but has a different core structure.
Uniqueness
3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is unique due to its specific combination of functional groups and the dibenzo[c,g]phenanthrene core.
Properties
Molecular Formula |
C27H19NO3 |
---|---|
Molecular Weight |
405.4g/mol |
IUPAC Name |
12-(4-methoxyphenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one |
InChI |
InChI=1S/C27H19NO3/c1-30-18-13-10-17(11-14-18)26-25-24(20-8-4-5-9-22(20)31-27(25)29)23-19-7-3-2-6-16(19)12-15-21(23)28-26/h2-15,26,28H,1H3 |
InChI Key |
RERWUIIUJAUTCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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